2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The “2-ethoxy” and “1-ethyl” parts refer to ethoxy and ethyl groups attached to the molecule, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring, for example, is a cyclic structure that can influence the compound’s reactivity and properties. The presence of the amide group could also have significant effects on the compound’s behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under certain conditions to produce a carboxylic acid and an amine. The ethoxy group could potentially be replaced by other groups in a substitution reaction .Mechanism of Action
Mode of Action
It is known that many benzimidazole derivatives have diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . The exact mechanism by which these effects are achieved is likely to be complex and may involve interactions with multiple targets.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, often resulting in the inhibition of key enzymes or the modulation of receptor activity . The specific pathways affected by this compound would depend on its precise mechanism of action, which, as noted above, is currently unknown.
Result of Action
Based on the known activities of other benzimidazole derivatives, it is possible that this compound could have a range of effects, including the inhibition of microbial growth, the induction of apoptosis in cancer cells, or the modulation of inflammatory responses .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety profile. This might include laboratory experiments, computational modeling, and possibly even clinical trials if the compound shows promise as a therapeutic agent .
Properties
IUPAC Name |
2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-17-11-10-15(13-14(17)9-12-19(22)23)21-20(24)16-7-5-6-8-18(16)25-4-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVMMCZKJELKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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